N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
“N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . It has a molecular weight of 336.03 .
Molecular Structure Analysis
The compound has a complex structure with a bromine atom attached to a benzene ring, which is further substituted with a trifluoromethyl group . The exact 3D structure may require further computational or experimental studies for confirmation.Physical and Chemical Properties Analysis
“this compound” is a solid compound with a melting point between 80 - 82 degrees Celsius . It has a molecular weight of 336.03 .Scientific Research Applications
Novel Synthetic Routes and Derivatives
Synthesis of Heterocycles and Fused Heterocycles An efficient synthesis route has been developed for creating various heterocycles and fused heterocycles incorporating the trifluoroacetamide moiety. This synthesis involves the reaction of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide with thioamides and heterocyclic amines, under both thermal and microwave conditions, highlighting the compound's utility in synthesizing complex molecules for further chemical and pharmacological studies (Shaaban, 2017).
Optimization in Fluorine NMR Studies In protein studies, the compound has contributed to optimizing resolution in fluorine (19F) NMR by serving as a part of trifluoromethyl tags. These tags, including N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide, have been evaluated for their chemical shift sensitivity to solvent polarity, assisting in the elucidation of distinct protein conformers or states (Ye et al., 2015).
Catalysis and Chemical Transformations
Deoxytrifluoromethylation of Alcohols The compound plays a role in catalytic processes, such as the Cu-catalyzed deoxytrifluoromethylation reaction, transforming readily available alcohols into trifluoromethanes. This reaction underscores the compound's importance in accessing biologically active molecules and its utility for medicinal, agricultural, and materials chemists (de Azambuja et al., 2019).
Material Science and Engineering
Enhanced Brightness and Emission-Tuned Nanoparticles In the realm of material science, derivatives of N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide have been utilized to create enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These findings are pivotal for developing advanced materials with potential applications in optoelectronics and bioimaging (Fischer, Baier, & Mecking, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with enzymes involved in drug metabolism, such as cytochrome p450 enzymes .
Mode of Action
Based on its structural similarity to other trifluoromethyl-containing compounds, it may interact with its targets through non-covalent interactions, such as hydrogen bonding, van der waals forces, and electrostatic interactions .
Biochemical Pathways
Given its potential interaction with cytochrome p450 enzymes, it may influence drug metabolism pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, which could potentially improve the bioavailability of this compound .
Result of Action
Similar compounds have been shown to have anti-inflammatory and antitumor effects .
Properties
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF6NO/c10-6-2-1-4(3-5(6)8(11,12)13)17-7(18)9(14,15)16/h1-3H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKXKFQRLMROJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597212 |
Source
|
Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156425-50-2 |
Source
|
Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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